molecular formula C22H23N3O3S2 B2514274 (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-79-1

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2514274
CAS RN: 850910-79-1
M. Wt: 441.56
InChI Key: IJKPRRPOHXNXEG-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known as DASB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide inhibits the activity of this pathway, leading to the suppression of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been found to have minimal toxicity in normal cells, making it a potentially safe and effective cancer therapy. It has also been shown to have anti-inflammatory effects, as well as the ability to enhance the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective cancer therapy compared to traditional chemotherapy drugs. However, one limitation is the need for further studies to optimize the dosing and administration of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide.

Future Directions

There are several potential future directions for research on (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide. One area of interest is the development of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide-based combination therapies, which may increase its efficacy against cancer cells. Additionally, further studies are needed to investigate the potential applications of (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide in other fields, such as immunology and neurology.

Synthesis Methods

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is synthesized through a multi-step process that involves the reaction of 3-ethylbenzo[d]thiazol-2(3H)-one with N,N-diallylsulfamide in the presence of a catalyst. The resulting product is then reacted with 4-bromo-N-(4-fluorobenzyl)benzamide to yield (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide.

Scientific Research Applications

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-4-15-24(16-5-2)30(27,28)18-13-11-17(12-14-18)21(26)23-22-25(6-3)19-9-7-8-10-20(19)29-22/h4-5,7-14H,1-2,6,15-16H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKPRRPOHXNXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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